molecular formula C3H6Cl2O4S2 B14383771 Methyl dichloro(methanesulfonyl)methanesulfinate CAS No. 89986-81-2

Methyl dichloro(methanesulfonyl)methanesulfinate

Katalognummer: B14383771
CAS-Nummer: 89986-81-2
Molekulargewicht: 241.1 g/mol
InChI-Schlüssel: XYHZNCCLOOPQOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl dichloro(methanesulfonyl)methanesulfinate is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is known for its reactivity and versatility, making it a valuable reagent in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl dichloro(methanesulfonyl)methanesulfinate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable chlorinating agent under controlled conditions. The reaction typically requires a non-nucleophilic base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced chlorinating agents and optimized reaction conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl dichloro(methanesulfonyl)methanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonate esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl dichloro(methanesulfonyl)methanesulfinate has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl dichloro(methanesulfonyl)methanesulfinate involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of sulfonate esters or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl chloride: A related compound with similar reactivity but different applications.

    Methyl methanesulfonate: Another sulfonyl-containing compound used in DNA methylation studies.

    Methanesulfonic acid: A simpler sulfonic acid with different chemical properties.

Uniqueness

Methyl dichloro(methanesulfonyl)methanesulfinate is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in synthetic organic chemistry and various industrial applications.

Eigenschaften

CAS-Nummer

89986-81-2

Molekularformel

C3H6Cl2O4S2

Molekulargewicht

241.1 g/mol

IUPAC-Name

methyl dichloro(methylsulfonyl)methanesulfinate

InChI

InChI=1S/C3H6Cl2O4S2/c1-9-10(6)3(4,5)11(2,7)8/h1-2H3

InChI-Schlüssel

XYHZNCCLOOPQOF-UHFFFAOYSA-N

Kanonische SMILES

COS(=O)C(S(=O)(=O)C)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.